H-Allo-thr(tbu)-OH

Description

BenchChem offers high-quality H-Allo-thr(tbu)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Allo-thr(tbu)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

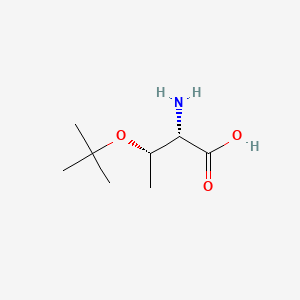

(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJINEMBBQVPGY-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201353-89-1 |

Source

|

| Record name | O-(1,1-Dimethylethyl)-L-allothreonine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z335GQX4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to H-Allo-thr(tbu)-OH: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Allo-thr(tbu)-OH, also known as O-(tert-Butyl)-L-allothreonine, is a synthetic amino acid derivative of significant interest in the field of peptide chemistry and drug development. It is a stereoisomer of the more common threonine, with the (2S,3S) configuration. The defining feature of this molecule is the tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function. This bulky protecting group imparts specific chemical properties that are highly advantageous in modern synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS).

This technical guide provides a comprehensive overview of the chemical and physical properties of H-Allo-thr(tbu)-OH, detailed experimental protocols for its synthesis and application, and its role in the development of novel peptide-based therapeutics.

Physicochemical Properties

The fundamental properties of H-Allo-thr(tbu)-OH are summarized in the table below. These data are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid | - |

| Molecular Formula | C₈H₁₇NO₃ | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| CAS Number | 201353-89-1 | [1] |

| Appearance | White to off-white solid | |

| Stereochemistry | (2S,3S) | - |

Synthesis of H-Allo-thr(tbu)-OH

The synthesis of H-Allo-thr(tbu)-OH involves the selective protection of the side-chain hydroxyl group of L-allothreonine. A common and effective method is the acid-catalyzed reaction with isobutylene.

Experimental Protocol: Synthesis of H-Allo-thr(tbu)-OH

Materials:

-

L-allothreonine

-

Dioxane

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isobutylene gas

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Reaction vessel equipped with a gas inlet and stirrer

-

Ice bath

Procedure:

-

Dissolution: Suspend L-allothreonine in dioxane in a reaction vessel.

-

Acidification: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

tert-Butylation: Bubble isobutylene gas through the reaction mixture for several hours while maintaining the temperature at or below 10°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing ice and water.

-

Neutralization: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the product into diethyl ether.

-

Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude H-Allo-thr(tbu)-OH can be further purified by recrystallization or column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of H-Allo-thr(tbu)-OH is as a building block in SPPS, typically after N-terminal protection with a 9-fluorenylmethoxycarbonyl (Fmoc) group, yielding Fmoc-Allo-thr(tbu)-OH. The tert-butyl ether is a robust protecting group that is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.

General Workflow for SPPS using Fmoc-Allo-thr(tbu)-OH

The following diagram illustrates the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle incorporating Fmoc-Allo-thr(tbu)-OH.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Cleavage of the tert-Butyl Protecting Group

Materials:

-

Peptide-resin containing the Allo-thr(tbu) residue

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water (scavenger)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) and then wash with methanol and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% TIS.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether to remove residual scavengers and byproducts.

-

Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The mechanism of TFA-mediated deprotection of the tert-butyl group is illustrated below. The tert-butyl cation generated is a reactive electrophile that can be trapped by scavengers like TIS and water to prevent side reactions with sensitive amino acid residues.

Caption: Mechanism of TFA-mediated deprotection and scavenging.

Analytical Methods

The characterization of H-Allo-thr(tbu)-OH and peptides containing this residue relies on standard analytical techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the amino acid derivative and the final peptide. A method using a combination of a reversed-phase column and a chiral column can be used to separate threonine isomers. |

| Mass Spectrometry (MS) | To confirm the molecular weight of H-Allo-thr(tbu)-OH and the sequence of the synthesized peptide. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure and confirm the presence of the tert-butyl group. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups present in the molecule. |

Conclusion

H-Allo-thr(tbu)-OH is a valuable tool for peptide chemists and drug developers. The strategic placement of the tert-butyl protecting group on the allothreonine side chain provides the necessary stability during peptide synthesis while allowing for efficient removal under specific acidic conditions. This guide has provided a detailed overview of its properties, synthesis, and application, offering researchers and scientists the foundational knowledge required to effectively utilize this important synthetic building block in their research and development endeavors.

References

H-Allo-thr(tbu)-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-allo-Threonine, O-(1,1-dimethylethyl)- (H-Allo-thr(tbu)-OH) is a non-proteinogenic amino acid derivative that serves as a crucial building block in modern peptide chemistry. Its unique stereochemistry and the presence of a bulky tert-butyl protecting group on the side-chain hydroxyl function offer distinct advantages in the synthesis of complex peptides. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and applications of H-Allo-thr(tbu)-OH, with a focus on its utility in solid-phase peptide synthesis (SPPS) for drug discovery and development.

Chemical Structure and Properties

H-Allo-thr(tbu)-OH, with the IUPAC name (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid, is a stereoisomer of the more common L-threonine derivative. The "allo" designation indicates a different configuration at the beta-carbon (C3) compared to L-threonine. The tert-butyl ether linkage on the side chain provides steric hindrance, preventing undesirable side reactions during peptide synthesis.

Chemical Identifiers:

-

IUPAC Name: (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid[1]

-

CAS Number: 201353-89-1[1]

-

Molecular Formula: C₈H₁₇NO₃[1]

-

PubChem CID: 7408444[1]

-

Synonyms: O-tert-Butyl-L-allo-threonine, allo-L-Thr(tBu)-OH[2]

Physicochemical Properties

The physicochemical properties of H-Allo-thr(tbu)-OH are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 175.23 g/mol | |

| Appearance | White to off-white solid/crystalline powder | |

| Optical Rotation | [α]D20 = +7.0 ± 1º (c=1 in H₂O) | |

| Solubility | Soluble in water and DMSO. | |

| Storage | Store at 0-8 °C. |

Synthesis of H-Allo-thr(tbu)-OH

The synthesis of H-Allo-thr(tbu)-OH typically starts from L-threonine and involves the introduction of the tert-butyl protecting group onto the side-chain hydroxyl group. Several methods have been described in the patent literature, generally involving the reaction of L-threonine with isobutylene in the presence of an acid catalyst.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of O-tert-Butyl-L-threonine, which is a key intermediate. The final deprotection of the amino group would yield H-Allo-thr(tbu)-OH.

Materials:

-

L-threonine

-

1,4-Dioxane

-

Solid superacid catalyst (e.g., sulfated zirconia or a similar solid acid)

-

Isobutylene

-

Glacial acetic acid

-

Cyclohexane

Procedure:

-

In a suitable reaction vessel, dissolve L-threonine in 1,4-dioxane.

-

Add the solid superacid catalyst to the solution.

-

Cool the mixture and introduce isobutylene gas or liquid isobutylene under pressure.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for an extended period (e.g., 24-72 hours) with stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, filter off the catalyst.

-

The resulting product, O-tert-Butyl-L-threonine tert-butyl ester, can be isolated and purified.

-

Selective deprotection of the tert-butyl ester under acidic conditions, while retaining the tert-butyl ether on the side chain, can be challenging and requires careful control of reaction conditions. Alternatively, synthesis may proceed through intermediates with orthogonal protecting groups.

-

The final product, H-Allo-thr(tbu)-OH, is then purified, for example, by crystallization from a mixture of glacial acetic acid and cyclohexane.

Note: This is a generalized protocol based on patented methods. Optimization of catalyst, solvent, temperature, and reaction time is crucial for achieving high yield and purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of H-Allo-thr(tbu)-OH is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl protecting group on the side chain is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage from the resin.

Role in Drug Development

H-Allo-thr(tbu)-OH and its derivatives are particularly valuable in the development of peptide-based therapeutics. The incorporation of this non-canonical amino acid can confer unique conformational properties to the peptide, potentially enhancing its biological activity, stability against enzymatic degradation, and pharmacokinetic profile. A notable application is in the synthesis of inhibitors targeting viral proteases, such as the main protease of SARS-CoV-2.

General Experimental Workflow for SPPS

The following diagram illustrates a typical workflow for the incorporation of an Fmoc-protected H-Allo-thr(tbu)-OH derivative (Fmoc-allo-Thr(tBu)-OH) into a peptide chain using SPPS.

References

(2S,3S)-2-amino-3-(tert-butoxy)butanoic acid: A Comprehensive Technical Guide

IUPAC Name: (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid

This guide provides an in-depth technical overview of (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, a non-proteinogenic amino acid derivative with significant applications in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Concepts and Applications

(2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, also known as O-tert-Butyl-L-allo-threonine, is a valuable building block in the synthesis of peptides and other complex organic molecules. The tert-butyl ether protecting group on the side-chain hydroxyl function offers enhanced stability and solubility, making it a strategic choice in solid-phase peptide synthesis (SPPS). The unique stereochemistry of this allo-threonine derivative can influence the conformation and biological activity of the resulting peptides, making it a target for designing novel therapeutics, particularly in areas such as neurological disorders.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering acid-labile protection for amino groups. This allows for the stepwise and controlled assembly of amino acid chains. The use of O-tert-butyl protected threonine derivatives like the one discussed here is crucial for preventing unwanted side reactions at the hydroxyl group during the coupling process.

Physicochemical Properties

While specific experimental data for the (2S,3S) isomer is not widely consolidated in publicly available literature, the general properties of O-tert-butyl-threonine derivatives can be summarized. These compounds are typically white to off-white crystalline powders or solids. The tert-butyl group imparts increased hydrophobicity compared to unprotected threonine.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO₃ | Chem-Impex |

| Molecular Weight | 175.22 g/mol | Chem-Impex |

| Appearance | White solid | Chem-Impex |

| Purity | ≥ 98% (NMR) | Chem-Impex |

| Optical Rotation | [a]D20 = +7.0 ± 1º (c=1 in H₂O) | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

Synthesis and Experimental Protocols

The stereoselective synthesis of (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid presents a significant chemical challenge due to the presence of two adjacent chiral centers. The literature describes various strategies for the synthesis of related O-tert-butyl-threonine derivatives, which can be adapted for this specific stereoisomer.

One common approach involves the epimerization of the more readily available L-threonine. A general workflow for such a synthesis is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Epimerization of L-Threonine to D-allo-Threonine

A common method for obtaining the allo configuration is through epimerization of the more common threonine isomer. This can be achieved under basic conditions.

Step 2: O-tert-Butylation

The hydroxyl group of the protected allo-threonine derivative is then reacted with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) in an appropriate solvent like dioxane. This step introduces the tert-butyl ether.

Step 3: Deprotection

Finally, the protecting groups on the amino and carboxyl functionalities are selectively removed to yield the desired (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid. The choice of deprotection conditions depends on the specific protecting groups used in the initial steps.

Role in Drug Development

The incorporation of non-proteinogenic amino acids like (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid into peptide-based drug candidates can confer several advantages:

-

Enhanced Stability: The bulky tert-butyl group can sterically hinder enzymatic degradation, increasing the in vivo half-life of the peptide.

-

Conformational Constraint: The specific stereochemistry can induce a preferred conformation in the peptide backbone, potentially leading to higher binding affinity and selectivity for its biological target.

-

Improved Pharmacokinetic Properties: The increased lipophilicity due to the tert-butyl group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Logical Flow of Peptide-Based Drug Discovery

An In-depth Technical Guide to the Physical Characteristics of O-tert-Butyl-L-allo-threonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-tert-Butyl-L-allo-threonine is a synthetically modified amino acid derivative that plays a crucial role as a building block in peptide synthesis and drug discovery. The presence of the tert-butyl protecting group on the hydroxyl function of the allo-threonine side chain enhances its stability and solubility in various organic solvents, making it a valuable component in the construction of complex peptides and therapeutic agents.[1] This technical guide provides a comprehensive overview of the known physical characteristics of O-tert-Butyl-L-allo-threonine, along with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The physical and chemical properties of O-tert-Butyl-L-allo-threonine are summarized in the table below. These characteristics are fundamental for its application in synthetic chemistry, particularly in the context of peptide synthesis where precise reaction conditions and characterization are paramount.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO₃ | [1] |

| Molecular Weight | 175.22 g/mol | [1] |

| Appearance | White solid | [1] |

| Optical Rotation | [α]D²⁰ = +7.0 ± 1º (c=1 in H₂O) | [1] |

| Purity | ≥ 98% (by NMR) | |

| CAS Number | 201353-89-1 | |

| Storage Conditions | Store at 0-8 °C |

Note on Melting Point and Solubility:

While quantitative solubility data in various solvents are not extensively published, the tert-butyl group is known to enhance solubility in organic solvents compared to the unprotected amino acid. The solubility of the related compound L-Threonine is given as 9.70 x 10⁴ mg/L in water at 25 °C and it is noted to be insoluble in ethanol, ethyl ether, and chloroform.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical characteristics of O-tert-Butyl-L-allo-threonine and similar organic compounds.

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point range of a solid organic compound using a Mel-Temp apparatus or similar device.

Materials:

-

Mel-Temp apparatus or equivalent melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of O-tert-Butyl-L-allo-threonine

-

Mortar and pestle (optional)

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar.

-

Load a small amount of the sample into the open end of a capillary tube. The sample height should be approximately 1-2 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Determination of Optical Rotation

This protocol outlines the procedure for measuring the specific rotation of an optically active compound like O-tert-Butyl-L-allo-threonine using a polarimeter.

Materials:

-

Polarimeter

-

Polarimeter cell (e.g., 100 mm path length)

-

Volumetric flask (e.g., 10 mL or 20 mL)

-

Analytical balance

-

Solvent (e.g., deionized water, as specified for the compound)

-

Sample of O-tert-Butyl-L-allo-threonine

Procedure:

-

Accurately weigh a specified amount of the sample (e.g., 1 g) using an analytical balance.

-

Quantitatively transfer the sample to a volumetric flask.

-

Dissolve the sample in the specified solvent (e.g., water) and fill the flask to the mark. Ensure the solution is homogeneous.

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter and measure the observed rotation (α). The measurement is typically performed at 20°C using the sodium D-line (589 nm) as the light source.

-

Calculate the specific rotation [α] using the following formula: [α] = α / (l * c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used to determine the purity of amino acid derivatives. This protocol provides a general workflow for sample preparation and analysis.

Materials:

-

NMR spectrometer

-

5 mm NMR tubes

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Internal standard (for quantitative analysis)

-

Sample of O-tert-Butyl-L-allo-threonine

-

Vials and micropipettes

Procedure:

-

Accurately weigh 5-25 mg of the sample for ¹H NMR into a clean, dry vial.

-

Add a precise volume of the appropriate deuterated solvent.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

If particulate matter is present, filter the solution into a clean NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Process the raw data, which includes Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the signals corresponding to the protons of O-tert-Butyl-L-allo-threonine. The ratio of the integrals should correspond to the number of protons in each environment. The presence of significant impurity peaks will indicate a lower purity. For quantitative analysis, the integral of a known signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration.

Visualizations of Experimental Workflows

As O-tert-Butyl-L-allo-threonine is primarily used in peptide synthesis, the following diagram illustrates its role in a generalized Solid-Phase Peptide Synthesis (SPPS) workflow using Fmoc chemistry.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

The following diagram illustrates the logical steps for determining the optical rotation of a chiral compound.

Caption: Workflow for determining the specific optical rotation.

References

A Technical Guide to H-Allo-thr(tbu)-OH (CAS 201353-89-1) for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Allo-thr(tbu)-OH (CAS Number: 201353-89-1), a crucial non-canonical amino acid derivative utilized in the field of peptide chemistry and drug discovery. This document outlines its chemical properties, applications, and detailed protocols for its incorporation into peptide chains, with a focus on solid-phase peptide synthesis (SPPS).

Introduction

H-Allo-thr(tbu)-OH, chemically known as (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a stereoisomer of the more common O-tert-butyl-L-threonine.[1] The "allo" configuration at the beta-carbon and the presence of a bulky tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function make it a valuable building block for the synthesis of complex peptides and peptidomimetics. The tBu group provides steric hindrance and prevents unwanted side reactions during peptide synthesis, and it can be removed under acidic conditions. This derivative is particularly useful in the development of therapeutic peptides, including antiviral agents.

Physicochemical and Safety Data

A comprehensive summary of the key physicochemical properties and safety information for H-Allo-thr(tbu)-OH is provided in the tables below.

Table 1: Physicochemical Properties of H-Allo-thr(tbu)-OH

| Property | Value | Reference(s) |

| CAS Number | 201353-89-1 | [1] |

| IUPAC Name | (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid | [1] |

| Synonyms | O-tert-Butyl-L-allothreonine, allo-L-Thr(tBu)-OH | [1] |

| Molecular Formula | C₈H₁₇NO₃ | [1] |

| Molecular Weight | 175.23 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically ≥98% (HPLC) | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Table 2: Safety Information for H-Allo-thr(tbu)-OH

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the latest safety data sheet from the supplier before handling the compound.

Applications in Peptide Synthesis

The primary application of H-Allo-thr(tbu)-OH is as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl ether on the side chain is stable to the basic conditions used for Fmoc deprotection, making it compatible with the widely used Fmoc-SPPS strategy. Its incorporation can introduce conformational constraints into a peptide backbone, which can be crucial for enhancing biological activity, selectivity, and stability.

A notable application is in the synthesis of antiviral peptides. For instance, derivatives of allothreonine are components of alloferon, an immunomodulatory and antiviral peptide. The synthesis of alloferon analogues for structure-activity relationship studies often involves the incorporation of such non-canonical amino acids.

Experimental Protocols

The following section provides a detailed, generalized protocol for the incorporation of an N-terminally protected version of H-Allo-thr(tbu)-OH (e.g., Fmoc-Allo-thr(tbu)-OH) into a growing peptide chain using manual Fmoc-based solid-phase peptide synthesis. The "H-" prefix in H-Allo-thr(tbu)-OH signifies a free N-terminal amino group. In a standard SPPS workflow, this amino acid would typically be protected with a temporary protecting group like Fmoc to prevent self-polymerization during the coupling step.

Materials and Reagents

-

Fmoc-protected amino acids (including Fmoc-Allo-thr(tbu)-OH)

-

SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether, cold

-

Kaiser test kit

Protocol for a Single Coupling Cycle

This protocol describes the steps for adding one amino acid residue to the growing peptide chain on the solid support.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the 20% piperidine solution and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 3-4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Allo-thr(tbu)-OH) and an equivalent amount of an activating agent (e.g., HOBt) in DMF.

-

Add the coupling reagent (e.g., 3-4 equivalents of DIC) to the amino acid solution and allow it to pre-activate for a few minutes.

-

Alternatively, use a pre-formulated coupling reagent like HBTU in the presence of a base such as DIPEA.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that all free amines have reacted.

-

If the coupling is incomplete, the coupling step can be repeated (double coupling).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

-

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Visualizations

The following diagrams illustrate the chemical structure of H-Allo-thr(tbu)-OH and the general workflow of solid-phase peptide synthesis.

Caption: Chemical Structure of H-Allo-thr(tbu)-OH.

Caption: General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis.

Conclusion

H-Allo-thr(tbu)-OH is a specialized amino acid derivative that offers unique structural properties for the synthesis of novel peptides. Its compatibility with standard Fmoc-SPPS protocols, combined with the strategic advantage of its side-chain protection, makes it an indispensable tool for researchers in peptide chemistry and drug development. The detailed protocols and workflow provided in this guide serve as a practical resource for the successful incorporation of this non-canonical amino acid into synthetic peptides.

References

The Stereochemical Dichotomy of Threonine and Allo-threonine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Biological Significance of Threonine Diastereomers

Threonine, a seemingly simple essential amino acid, holds a layer of complexity in its stereochemistry that is of profound importance in the fields of biochemistry, drug development, and synthetic chemistry. As one of the two proteinogenic amino acids with two chiral centers, threonine can exist as four distinct stereoisomers. This guide provides a comprehensive technical overview of the stereochemistry of L- and D-threonine and their less common diastereomers, L- and D-allo-threonine, with a focus on their synthesis, physicochemical properties, and biological implications for researchers, scientists, and professionals in drug development.

Unraveling the Stereoisomers of Threonine

Threonine (2-amino-3-hydroxybutanoic acid) possesses two stereogenic centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers, which are grouped into two pairs of enantiomers. The naturally occurring and most well-known form is L-threonine, which has the (2S, 3R) configuration. Its enantiomer is D-threonine with the (2R, 3S) configuration.

The diastereomers of threonine are known as allo-threonine. L-allo-threonine has the (2S, 3S) configuration, and its mirror image, D-allo-threonine, has the (2R, 3R) configuration.[1] Diastereomers, unlike enantiomers, are not mirror images of each other and, consequently, have different physical and chemical properties. This distinction is crucial in biological systems where enzymes and receptors exhibit high stereospecificity. While L-threonine is a fundamental component of proteins, its diastereomer, L-allo-threonine, is rarely found in nature but has garnered significant interest for its role in the synthesis of novel proteins and as a constituent of certain antibiotics.[2]

Comparative Physicochemical Properties

The differing spatial arrangements of the hydroxyl and amino groups in threonine and allo-threonine lead to distinct physical properties. A summary of key quantitative data is presented in the table below for easy comparison.

| Property | L-Threonine | D-Threonine | L-allo-Threonine | D-allo-Threonine |

| Configuration | (2S, 3R) | (2R, 3S) | (2S, 3S) | (2R, 3R) |

| Melting Point (°C) | 255-257 | 255-257 | ~272 (decomposes) | ~272 (decomposes) |

| Specific Rotation [α]D | -28.3° (c=2, H₂O) | +28.3° (c=2, H₂O) | +9.6° (c=2, H₂O) | -9.6° (c=2, H₂O) |

| pKa₁ (-COOH) | 2.63 | 2.63 | ~2.11 | ~2.11 |

| pKa₂ (-NH₃⁺) | 9.10 | 9.10 | ~9.12 | ~9.12 |

Synthesis and Separation of Threonine Stereoisomers

The targeted synthesis of allo-threonine is a key requirement for its application in research and development. Several methods have been established, primarily involving the epimerization of the more readily available threonine.

Chemical Synthesis: Epimerization of L-Threonine

A common method for the synthesis of D-allo-threonine from L-threonine involves epimerization at the α-carbon. This can be achieved through the use of a catalyst such as salicylaldehyde in acetic acid.[3] The process typically results in a diastereomeric mixture of L-threonine and D-allo-threonine, which can then be separated.

-

Reaction Setup: A mixture of L-threonine and a catalytic amount of salicylaldehyde is dissolved in glacial acetic acid.

-

Heating: The solution is heated under reflux for several hours to facilitate epimerization.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction reaches equilibrium, the acetic acid is removed under reduced pressure.

-

Separation: The resulting mixture of L-threonine and D-allo-threonine can be separated by fractional crystallization, often after derivatization to enhance the difference in solubility of the diastereomeric salts.[3] For instance, the mixture can be N-acetylated, and the resulting N-acetyl-D-allo-threonine can be separated from N-acetyl-L-threonine based on the differential solubility of their ammonium salts in ethanol.[3]

-

Hydrolysis and Purification: The separated derivative is then hydrolyzed to yield D-allo-threonine, which is further purified by recrystallization.

Enzymatic Synthesis and Resolution

Enzymatic methods offer a highly specific and efficient route for the synthesis and resolution of threonine stereoisomers. Threonine aldolases and amino acid racemases are key enzymes in these biotransformations.

-

Enzyme Selection: An amino acid racemase is used to catalyze the racemization of the amino group of L-threonine, producing a mixture of L-threonine and D-allo-threonine.

-

Reaction Conditions: L-threonine is incubated with the amino acid racemase in a suitable buffer at an optimal pH and temperature for the enzyme.

-

Selective Removal of L-Threonine: To drive the equilibrium towards the production of D-allo-threonine, L-threonine deaminase can be added. This enzyme selectively converts the remaining L-threonine into α-ketobutyrate and ammonia, which can be easily removed from the reaction mixture.

-

Enzyme Deactivation: The enzymes are denatured and removed, typically by heat treatment followed by centrifugation.

-

Purification: D-allo-threonine is then purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

Spectroscopic Characterization

Distinguishing between threonine and allo-threonine, as well as their enantiomers, relies on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can differentiate between diastereomers due to the different chemical environments of the protons and carbons. The coupling constants between the α- and β-protons can also provide information about the relative stereochemistry.

-

X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of each stereoisomer by mapping the three-dimensional arrangement of atoms in a crystal.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for distinguishing between enantiomers, as they exhibit mirror-image CD spectra.

Biological Significance and Applications in Drug Development

The stereochemistry of threonine and its analogues plays a critical role in their biological activity and their utility in the pharmaceutical industry.

Allo-threonine in Natural Products

While not a common proteinogenic amino acid, allo-threonine is a component of several biologically active natural products, particularly antibiotics. For instance, the katanosins are a group of potent antibiotics that contain allo-threonine in their structure. D-allo-threonine is also found in peptido-lipids from certain bacteria. The presence of this "unnatural" amino acid is often crucial for the bioactivity of these molecules.

Enzymatic Pathways Involving Allo-threonine

Specific enzymes have evolved to metabolize allo-threonine. L-allo-threonine aldolase, for example, catalyzes the reversible cleavage of L-allo-threonine to glycine and acetaldehyde. This enzyme provides an alternative pathway for glycine synthesis in some organisms.

Role in Drug Design and Development

The strict stereochemical requirements of biological targets mean that the different stereoisomers of a drug molecule can have vastly different pharmacological and toxicological profiles. The incorporation of threonine or allo-threonine analogues with specific stereochemistry is a strategy used in drug design to optimize binding affinity, selectivity, and pharmacokinetic properties. For example, the unique spatial orientation of the hydroxyl and methyl groups in allo-threonine can be exploited to create specific interactions with a target receptor or enzyme active site that would not be possible with the threo-isomer.

Experimental and Analytical Workflows

The synthesis, separation, and analysis of threonine stereoisomers are fundamental processes for researchers in this field. The following diagram illustrates a general workflow.

Conclusion

The stereochemical relationship between threonine and allo-threonine provides a compelling example of how subtle changes in three-dimensional structure can lead to significant differences in physical properties and biological function. For researchers and professionals in drug development, a thorough understanding of the synthesis, characterization, and biological roles of these diastereomers is essential. The ability to selectively synthesize and incorporate specific stereoisomers of threonine and its analogues into novel molecules opens up new avenues for the design of more potent, selective, and safer therapeutic agents. As our understanding of the intricate molecular interactions within biological systems continues to grow, the importance of stereochemistry in chemical biology and medicinal chemistry will undoubtedly become even more pronounced.

References

The Pivotal Role of the Tert-Butyl Group in Threonine Protection: A Technical Guide for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of peptide synthesis and the development of peptide-based therapeutics, the strategic use of protecting groups is paramount to achieving high-fidelity outcomes. Among these, the tert-butyl (tBu) group plays a crucial role in safeguarding the reactive side chain of threonine (Thr). This technical guide provides a comprehensive overview of the function and application of the tBu protecting group for threonine, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. It delves into the principles of orthogonal protection, stability and lability of the Thr(tBu) moiety, and potential side reactions. Detailed experimental protocols for the protection and deprotection of tert-butylated threonine are provided, alongside quantitative data summaries and visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction: The Necessity of Side Chain Protection

Threonine, a polar amino acid, possesses a secondary hydroxyl group on its side chain. This hydroxyl group is nucleophilic and can engage in undesirable side reactions during peptide synthesis, such as O-acylation during the coupling of subsequent amino acids. To prevent these side reactions and ensure the correct peptide sequence is assembled, the hydroxyl group must be masked with a temporary protecting group. The tert-butyl group is a widely employed and effective choice for this purpose.[1][2][3]

The use of the tert-butyl group is a cornerstone of the Fmoc/tBu orthogonal protection strategy.[1][4] This strategy relies on two distinct classes of protecting groups that can be removed under different chemical conditions. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the reactive side chains of amino acids like threonine are protected by acid-labile groups, predominantly the tert-butyl group. This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation without the premature removal of the side-chain protecting groups.

The Tert-Butyl Group as a Protecting Moiety for Threonine

The tert-butyl group is introduced onto the threonine side chain as a tert-butyl ether. The resulting derivative, commonly known as Fmoc-Thr(tBu)-OH, is a standard building block in Fmoc-based SPPS. The bulky nature of the tert-butyl group provides steric hindrance that effectively prevents the hydroxyl group from participating in unwanted reactions.

Key Characteristics of the Tert-Butyl Protecting Group

The efficacy of the tBu group in threonine protection stems from its chemical properties, which are summarized in the table below.

| Characteristic | Description | Relevance in Peptide Synthesis |

| Acid Lability | Readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA). | Enables final deprotection of the side chain simultaneously with cleavage of the peptide from the resin. |

| Base Stability | Stable under the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF). | Crucial for the orthogonal Fmoc/tBu strategy, preventing premature deprotection during chain elongation. |

| Steric Hindrance | The bulky nature of the tBu group effectively shields the hydroxyl group. | Prevents O-acylation and other side reactions at the threonine side chain. |

Quantitative Data Summary: Stability and Cleavage Conditions

While comprehensive, directly comparable quantitative data from a single source is scarce, the following table summarizes the stability and lability of the tert-butyl ether on threonine under various conditions encountered during solid-phase peptide synthesis, based on established chemical principles and literature.

| Condition | Reagent(s) | Temperature | Duration | Stability of Thr(tBu) | Outcome |

| Fmoc Deprotection | 20% Piperidine in DMF | Room Temperature | 5-20 minutes | High | Fmoc group removed, Thr(tBu) remains intact. |

| Peptide Coupling | Coupling reagents (e.g., HBTU, HATU), DIPEA | Room Temperature | 1-2 hours | High | Peptide bond formation occurs without affecting the Thr(tBu) group. |

| Final Cleavage and Deprotection | 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) | Room Temperature | 2-4 hours | Low | Complete removal of the tBu group and cleavage from the resin. |

| Mild Acid Cleavage | 1% TFA in Dichloromethane (DCM) | Room Temperature | Short | High | Thr(tBu) remains stable; useful for cleavage from hyper-acid-labile resins to obtain protected peptide fragments. |

| Stronger Acid Cleavage | Hydrogen Fluoride (HF) | 0 °C | 1 hour | Low | Complete removal of the tBu group (used in Boc-SPPS). |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving tert-butyl protected threonine.

Protocol for the Synthesis of Fmoc-Thr(tBu)-OH

While commercially available, the synthesis of Fmoc-Thr(tBu)-OH can be achieved through a multi-step process. A generalized approach involves the tert-butylation of the threonine side chain, followed by the introduction of the Fmoc group. A common method for tert-butylation involves the use of isobutylene in the presence of a strong acid catalyst.

Materials:

-

L-Threonine

-

Isobutylene

-

Dichloromethane (DCM)

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate

-

Dioxane

-

Water

-

Ethyl Acetate

-

Hexane

Procedure:

-

Amino and Carboxyl Group Protection (if necessary): In some synthetic routes, the amino and carboxyl groups of threonine are first protected (e.g., as a copper complex or with other orthogonal protecting groups) to direct the tert-butylation to the hydroxyl group.

-

Tert-Butylation: The protected threonine is dissolved in a suitable solvent like dichloromethane. The solution is cooled, and a catalytic amount of concentrated sulfuric acid is added, followed by the introduction of isobutylene gas or liquid. The reaction is stirred until completion.

-

Work-up and Deprotection of Amino/Carboxyl Groups: The reaction is quenched, and the product is extracted. The temporary protecting groups on the amino and carboxyl functions are then removed to yield H-Thr(tBu)-OH.

-

Fmoc Protection: H-Thr(tBu)-OH is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. Fmoc-OSu is added portion-wise, and the reaction is stirred for several hours at room temperature.

-

Final Work-up and Purification: The reaction mixture is worked up by removing the organic solvent, washing with a nonpolar solvent like hexane to remove impurities, and then acidifying the aqueous layer to precipitate the product. The crude Fmoc-Thr(tBu)-OH is then filtered, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.

Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition using Fmoc-Thr(tBu)-OH in an automated peptide synthesizer or for manual synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Fmoc-Thr(tBu)-OH

-

Coupling reagent solution (e.g., HBTU/HOBt in DMF)

-

N,N'-Diisopropylethylamine (DIPEA) in DMF

Procedure:

-

Resin Swelling: The resin is swollen in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF for 5-20 minutes.

-

Washing: The resin is washed thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: The Fmoc-Thr(tBu)-OH is pre-activated with the coupling reagent and DIPEA and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The cycle is repeated for the subsequent amino acids in the peptide sequence.

Protocol for Final Cleavage and Deprotection

This protocol describes the final step of SPPS, where the peptide is cleaved from the resin, and the tert-butyl protecting group is removed from the threonine side chain.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold Diethyl Ether

-

Acetonitrile

-

Water

Procedure:

-

Resin Preparation: The synthesized peptide-resin is washed with DCM and dried under vacuum.

-

Cleavage Reaction: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature. TIS is used as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions like the re-attachment of the tBu group to other nucleophilic residues.

-

Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is precipitated by adding cold diethyl ether.

-

Peptide Collection and Washing: The precipitated peptide is collected by centrifugation, and the pellet is washed multiple times with cold diethyl ether to remove scavengers and other small molecules.

-

Drying and Purification: The crude peptide is dried under vacuum and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

While tert-butyl-protected threonine is a synthetic entity not directly involved in biological signaling, its use is critical for the synthesis of peptides that are instrumental in studying such pathways. The following diagrams illustrate the logical workflows where Thr(tBu) is a key component.

Conclusion

The tert-butyl protecting group is an indispensable tool for the chemical synthesis of threonine-containing peptides. Its robustness under basic conditions and lability in the presence of strong acids make it an ideal component of the orthogonal Fmoc/tBu protection strategy, which is the gold standard in modern solid-phase peptide synthesis. A thorough understanding of its properties, applications, and the associated experimental protocols is fundamental for researchers, scientists, and drug development professionals aiming to synthesize high-quality peptides for a wide range of applications, from basic research to the development of novel therapeutics. The careful execution of the protection and deprotection steps, as outlined in this guide, is critical for minimizing side reactions and maximizing the yield and purity of the final peptide product.

References

An In-depth Technical Guide to H-Allo-thr(tbu)-OH

This technical guide provides a comprehensive overview of the chemical properties of O-tert-Butyl-L-allo-threonine, also known as H-Allo-thr(tbu)-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis. This document outlines the molecule's key quantitative data, discusses potential synthetic pathways, and provides a structural visualization.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of H-Allo-thr(tbu)-OH.

| Parameter | Value | Reference |

| Molecular Formula | C8H17NO3 | [1][2][3] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| IUPAC Name | (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

| CAS Number | 201353-89-1 | |

| Synonyms | O-tert-Butyl-L-allo-threonine, H-ALLO-THR(TBU)-OH | |

| Appearance | White to off-white solid |

Synthesis and Experimental Protocols

A generalized experimental approach for the synthesis of O-tert-butylated threonine derivatives often starts with L-allo-threonine. The key transformation is the etherification of the side-chain hydroxyl group with a tert-butyl group. This is commonly achieved using isobutylene in the presence of a strong acid catalyst.

A potential multi-step synthesis, adapted from procedures for similar compounds, could involve the following conceptual stages:

-

Carboxyl Group Protection: The synthesis may begin with the protection of the carboxylic acid group of L-allo-threonine, for instance, by converting it to a methyl or benzyl ester.

-

Hydroxyl Group Tert-Butylation: The crucial step is the introduction of the tert-butyl ether protecting group onto the side-chain hydroxyl group. This is often accomplished by reacting the protected L-allo-threonine with isobutylene under acidic conditions (e.g., using sulfuric acid) in a suitable organic solvent like dioxane or dichloromethane.

-

Deprotection of the Carboxyl Group: The final step would be the selective removal of the carboxyl-protecting group to yield the final product, H-Allo-thr(tbu)-OH. For example, a methyl ester can be saponified using a base, or a benzyl ester can be removed via hydrogenation.

The purification of the final product would likely involve crystallization or chromatographic techniques to ensure high purity. The synthesis of related compounds, such as Fmoc-protected threonine derivatives, follows similar principles of sequential protection and deprotection steps. For instance, a patented method for a related compound involves reacting an intermediate with isobutene in the presence of methylene chloride and concentrated sulfuric acid. Another patent describes a method for preparing O-tert-butyl-L-threonine tert-butyl ester using a solid acid catalyst and a butylated reagent like tert-butyl methyl ether. These methods highlight the general strategies employed for such syntheses.

Molecular Structure and Logical Relationships

The structure of H-Allo-thr(tbu)-OH is composed of a central L-allothreonine core with its side-chain hydroxyl group protected by a tert-butyl group. The diagram below illustrates the logical relationship between the core components of the molecule.

References

Solubility Profile of H-Allo-thr(tbu)-OH in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of H-Allo-thr(tbu)-OH, a tert-butyl protected derivative of the non-proteinogenic amino acid allothreonine. Understanding the solubility of this compound is critical for its effective use in peptide synthesis, drug discovery, and other research applications. This document compiles available quantitative solubility data, outlines a general experimental protocol for solubility determination, and provides a logical workflow for assessing compound solubility.

Quantitative Solubility Data

The solubility of H-Allo-thr(tbu)-OH has been determined in a limited number of common laboratory solvents. The available data is summarized in the table below for easy comparison. It is important to note that sonication was required to achieve the stated solubility in both water and DMSO.[1][2][3][4]

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Conditions |

| Water | 100 | 570.68 | Ultrasonic treatment required[1] |

| Dimethyl Sulfoxide (DMSO) | 4.55 | 25.97 | Ultrasonic treatment required |

| Methanol | Data not available | Data not available | - |

| Ethanol | Data not available | Data not available | - |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | - |

| Tetrahydrofuran (THF) | Data not available | Data not available | - |

Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.

Experimental Protocol for Solubility Determination

While specific experimental details for the solubility of H-Allo-thr(tbu)-OH are not extensively published, a general protocol for determining the solubility of amino acid derivatives can be established. The following methodology is a composite of standard laboratory practices for solubility assessment.

Objective: To determine the solubility of H-Allo-thr(tbu)-OH in a specific solvent at a given temperature.

Materials:

-

H-Allo-thr(tbu)-OH (solid, white to off-white powder)

-

Selected solvent (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of H-Allo-thr(tbu)-OH to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that solid material remains.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For accuracy, it is recommended to filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification:

-

Dilute the clear supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of H-Allo-thr(tbu)-OH in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry (if the compound has a suitable chromophore and a standard curve is established).

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like H-Allo-thr(tbu)-OH.

Caption: Workflow for determining compound solubility.

This guide provides a foundational understanding of the solubility of H-Allo-thr(tbu)-OH based on currently available data. For solvents where data is not available, the provided experimental protocol offers a reliable method for in-house determination. Accurate solubility data is paramount for the successful design and execution of experiments in drug development and chemical synthesis.

References

H-Allo-thr(tbu)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Non-Canonical Amino Acid H-Allo-thr(tbu)-OH, from Synthesis to its Role in Advanced Peptide Chemistry

In the expanding landscape of peptide-based therapeutics and chemical biology, non-canonical amino acids (ncAAs) offer a powerful toolset for modulating peptide structure, stability, and function. Among these, H-Allo-thr(tbu)-OH, a stereoisomer of the proteinogenic amino acid L-threonine, provides unique conformational constraints that can be leveraged in drug design and the synthesis of novel biomolecules. This technical guide provides a comprehensive overview of H-Allo-thr(tbu)-OH, including its chemical properties, synthesis, incorporation into peptides, and potential biological implications.

Core Chemical and Physical Properties

H-Allo-thr(tbu)-OH, chemically known as (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a derivative of L-allothreonine where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. This protection is crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. The "allo" designation signifies a different stereochemical arrangement at the β-carbon (C3) compared to the more common L-threonine (2S, 3R).[1]

| Property | Value | Reference |

| Molecular Formula | C8H17NO3 | [2] |

| Molecular Weight | 175.23 g/mol | [2] |

| IUPAC Name | (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | [2] |

| CAS Number | 201353-89-1 | [2] |

| Stereochemistry | (2S,3S) |

For its use in Fmoc-based solid-phase peptide synthesis, the α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, yielding Fmoc-L-allo-Thr(tBu)-OH.

| Property | Value | Reference |

| Molecular Formula | C23H27NO5 | |

| Molecular Weight | 397.46 g/mol | |

| CAS Number | 201481-37-0 |

Synthesis of Fmoc-L-allo-Thr(tBu)-OH

The synthesis of Fmoc-L-allo-Thr(tBu)-OH is a multi-step process that requires careful control of stereochemistry. A common strategy involves the epimerization of the more readily available L-threonine.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into the following stages: protection of the starting material, epimerization to the allo form, introduction of the tert-butyl group, and finally, Fmoc protection.

Caption: Conceptual workflow for the synthesis of Fmoc-L-allo-Thr(tBu)-OH.

Detailed Experimental Protocol: Synthesis of D-allothreonine from L-threonine

An improved synthesis of D-allothreonine derivatives starting from the inexpensive L-threonine has been reported. This method involves the epimerization of L-threonine using salicylaldehyde as a catalyst.

Materials:

-

L-threonine

-

Salicylaldehyde

-

Acetic acid

-

Ammonium salt for separation

Procedure:

-

A mixture of L-threonine and a catalytic amount of salicylaldehyde in acetic acid is heated to induce epimerization, resulting in a mixture of L-threonine and D-allothreonine.

-

The resulting diastereomeric mixture is then separated. One method involves the formation of ammonium salts, which allows for the isolation of D-allothreonine with a diastereomeric excess of up to 96%.

-

The purified D-allothreonine can then be subjected to protection steps to yield the desired Fmoc-D-alloThr(tBu)-OH. A similar strategy can be applied to obtain the L-allo isomer.

Quantitative Data:

-

Diastereomeric Excess (de) of D-alloThr: 96%

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-allo-Thr(tBu)-OH is a valuable building block for SPPS, enabling the site-specific incorporation of this non-canonical amino acid into peptide sequences. The general workflow follows the standard Fmoc/tBu strategy.

SPPS Workflow for Incorporating Fmoc-L-allo-Thr(tBu)-OH

Caption: General workflow for SPPS incorporating Fmoc-L-allo-Thr(tBu)-OH.

Detailed Experimental Protocol: Coupling of Fmoc-L-allo-Thr(tBu)-OH

Due to the stereochemistry of the allo-isomer, it can be considered a sterically hindered amino acid, which may require optimized coupling conditions.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-L-allo-Thr(tBu)-OH

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling and Deprotection: Swell the resin in DMF for 30-60 minutes. Deprotect the N-terminal Fmoc group using a solution of 20% piperidine in DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-allo-Thr(tBu)-OH (4 equivalents relative to resin loading) and a coupling reagent such as HCTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature. For hindered amino acids, a double coupling (repeating the coupling step) may be necessary to ensure the reaction goes to completion.

-

Washing: After the coupling is complete, drain the solution and wash the resin thoroughly with DMF.

-

Monitoring: A Kaiser test can be performed to check for the presence of free primary amines. A positive result (blue beads) indicates an incomplete reaction, and a recoupling is recommended.

Quantitative Data:

-

Coupling Efficiency: With optimized conditions and effective coupling reagents like HATU or HCTU, coupling efficiencies for hindered amino acids can exceed 95%.

Cleavage, Deprotection, and Purification

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the tBu group on the allo-threonine residue.

Cleavage and Deprotection Protocol

A standard trifluoroacetic acid (TFA)-based cleavage cocktail is typically used. The inclusion of scavengers is critical to prevent side reactions from the reactive cationic species generated during deprotection.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

Cleavage Cocktail (Reagent K):

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

A common, less odorous alternative is Reagent B :

-

TFA: 88% (v/v)

-

Phenol: 5% (v/v)

-

Water: 5% (v/v)

-

Triisopropylsilane (TIS): 2% (v/v)

Procedure:

-

Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).

-

Incubate the mixture at room temperature for 2-4 hours with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

-

Dry the crude peptide pellet under vacuum.

Purification Protocol

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

Materials:

-

Crude lyophilized peptide

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A. Filter the sample through a 0.45 µm filter.

-

Analytical HPLC: First, perform an analytical run to determine the retention time of the target peptide and the impurity profile using a linear gradient (e.g., 5% to 95% B over 30 minutes).

-

Preparative HPLC: Based on the analytical run, optimize the gradient for preparative scale. Inject the sample and collect fractions corresponding to the target peptide peak.

-

Fraction Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and/or mass spectrometry. Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.

Characterization

The identity and purity of the synthesized peptide should be confirmed using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the final peptide. The fragmentation pattern in tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence. The mass difference between a fully deprotected peptide and one with a remaining tBu group is 56.1 Da. The fragmentation of peptides containing threonine and its isomers can be complex, and specialized analysis may be required to differentiate them.

NMR Spectroscopy

NMR spectroscopy can be used to confirm the structure and stereochemistry of the amino acid and the final peptide. 1H and 13C NMR are standard techniques. For diastereomers like threonine and allo-threonine, differences in the chemical shifts of the α- and β-protons can be observed.

Biological Implications and Applications

The incorporation of non-canonical amino acids like allo-threonine can significantly impact the biological activity of peptides. The altered stereochemistry can induce specific secondary structures, enhance proteolytic stability, and modify binding affinities to biological targets.

Case Study: Phytosulfokine (PSK) Analogs

In a study on phytosulfokine (PSK), a plant peptide hormone, the substitution of threonine with allo-threonine at position 4 (4-allo-Thr PSK) was investigated. The resulting peptide analog, PSK-11, showed reduced biological activity in protoplast regeneration assays compared to the native peptide. This suggests that the specific stereochemistry of the threonine residue is crucial for its interaction with the PSK receptor and subsequent biological function.

Potential Applications in Drug Discovery

The use of H-Allo-thr(tbu)-OH in peptide synthesis can lead to the development of:

-

More stable peptide drugs: The altered stereochemistry can make the peptide less susceptible to degradation by proteases.

-

Peptidomimetics: The conformational constraints imposed by allo-threonine can help in designing peptides that mimic the structure of protein secondary structures, such as beta-turns or alpha-helices.

-

Novel antimicrobial peptides (AMPs): The incorporation of ncAAs is a strategy being explored to improve the potency and stability of AMPs.

Conclusion

H-Allo-thr(tbu)-OH is a valuable non-canonical amino acid for researchers and drug development professionals. Its unique stereochemistry offers a means to fine-tune the properties of synthetic peptides. While its synthesis requires careful control of stereochemistry and its incorporation into peptides may necessitate optimized coupling conditions, the potential benefits in terms of enhanced stability and novel biological activities make it a compelling tool in the field of peptide science. This guide provides the fundamental knowledge and practical protocols to facilitate the successful application of H-Allo-thr(tbu)-OH in the laboratory.

References

Commercial Sourcing and Technical Guide for O-tert-Butyl-L-allo-threonine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of O-tert-Butyl-L-allo-threonine, a crucial building block in peptide synthesis and drug discovery. This document offers a comparative analysis of commercial suppliers, details on the compound's properties, and generalized experimental protocols for its application.

Introduction to O-tert-Butyl-L-allo-threonine

O-tert-Butyl-L-allo-threonine is a protected amino acid derivative that plays a significant role in synthetic organic chemistry, particularly in the solid-phase peptide synthesis (SPPS) of complex peptides and therapeutic drug candidates. The tert-butyl ether protecting group on the side-chain hydroxyl function of the allo-threonine residue offers base stability and is readily removable under acidic conditions, making it orthogonal to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) N-terminal protecting group strategy. The unique stereochemistry of the allo-threonine backbone can impart specific conformational constraints on peptides, influencing their biological activity and stability.

Commercial Suppliers and Product Specifications

A survey of prominent chemical suppliers reveals several sources for O-tert-Butyl-L-allo-threonine and its derivatives. The following table summarizes the available quantitative data for easy comparison.

| Supplier | Product Name | Catalog Number | CAS Number | Purity | Available Quantities |

| Chem-Impex | O-tert-Butyl-L-allo-threonine | 05845 | 201353-89-1 | ≥ 98% (NMR) | Inquire |

| Biosynth | O-tert-Butyl-L-allo-threonine | FB48640 | 201353-89-1 | Not Specified | Inquire |

| Santa Cruz Biotechnology | O-tert-Butyl-L-allo-threonine | sc-268884 | 201353-89-1 | Not Specified | Inquire |

| Thermo Fisher Scientific | N-Fmoc-O-tert-butyl-L-allo-threonine, 97% | H66579 | 201481-37-0 | 97% | 1 g, 5 g |

Note: Data is subject to change and researchers are advised to consult the suppliers' websites for the most current information.

Logical Workflow for Sourcing and Procurement